molecular formula C11H7Cl4NO2 B12705526 Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester CAS No. 67205-54-3

Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester

Cat. No.: B12705526
CAS No.: 67205-54-3
M. Wt: 327.0 g/mol
InChI Key: FCZWYAFKVWAXKA-UHFFFAOYSA-N
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Description

Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a butanoic acid esterified with a 4-cyano-2,3,5,6-tetrachlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester typically involves the esterification of butanoic acid with 4-cyano-2,3,5,6-tetrachlorophenol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides.

Scientific Research Applications

Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenol, which can then interact with biological molecules. The cyano and tetrachloro groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 3-oxo-, methyl ester
  • Butanoic acid, 3-oxo-, ethyl ester
  • Butanoic acid, 3-oxo-, cyclohexyl ester

Uniqueness

Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester is unique due to the presence of the cyano and tetrachloro groups, which impart distinct chemical and physical properties

Properties

CAS No.

67205-54-3

Molecular Formula

C11H7Cl4NO2

Molecular Weight

327.0 g/mol

IUPAC Name

(2,3,5,6-tetrachloro-4-cyanophenyl) butanoate

InChI

InChI=1S/C11H7Cl4NO2/c1-2-3-6(17)18-11-9(14)7(12)5(4-16)8(13)10(11)15/h2-3H2,1H3

InChI Key

FCZWYAFKVWAXKA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl

Origin of Product

United States

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